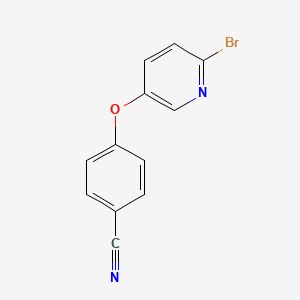

4-((6-Bromopyridin-3-yl)oxy)benzonitrile

概要

説明

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is an organic compound that features a bromopyridine moiety linked to a benzonitrile group via an ether linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 6-bromopyridin-3-ol and 4-cyanophenol.

Ether Formation: The key step involves the formation of an ether bond between the bromopyridine and benzonitrile moieties. This is usually achieved through a nucleophilic substitution reaction where 6-bromopyridin-3-ol reacts with 4-cyanophenol in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the ether formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

化学反応の分析

Types of Reactions

4-((6-Bromopyridin-3-yl)oxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

科学的研究の応用

Medicinal Chemistry Applications

Metalloenzyme Inhibitors

One of the primary applications of 4-((6-bromopyridin-3-yl)oxy)benzonitrile is as a precursor in the synthesis of metalloenzyme inhibitors. These inhibitors have significant potential in treating fungal infections by targeting specific enzymes involved in fungal metabolism. The compound serves as an intermediate in developing fungicides that exhibit efficacy against various fungal pathogens, making it a valuable asset in agricultural chemistry .

Antitubercular Activity

Recent studies have identified that derivatives of this compound can act as inhibitors for the polyketide synthase 13 thioesterase domain, which is crucial for the survival of Mycobacterium tuberculosis. The optimization of such inhibitors can lead to novel treatments for tuberculosis, highlighting the compound's relevance in combating infectious diseases .

Agricultural Applications

Fungicides

The synthesis of this compound has been linked to the development of fungicides that inhibit metalloenzymes essential for fungal growth. The patent literature indicates that compounds derived from this structure can be used effectively against a range of plant pathogens, thereby enhancing crop protection strategies .

Synthetic Pathways and Process Optimization

The preparation of this compound involves several synthetic routes, which have been optimized for efficiency and yield. For instance, one method includes the reaction of pyridine derivatives with benzonitrile under specific conditions to yield the desired product with high purity and yield . The following table summarizes key synthetic pathways:

| Synthetic Route | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Route A | Phosphorus oxybromide, Acetonitrile | 79% | High efficiency with controlled temperature |

| Route B | Pyridine-2,5-diol, 4-fluorobenzonitrile | 49.7% | Moderate yield; requires optimization |

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- A study published in ACS Chemical Neuroscience explored ligand-receptor interactions where similar compounds were tested for their binding affinities and biological activities .

- Another research highlighted the synthesis and biological evaluation of compounds derived from this structure, demonstrating promising antitubercular activity through various biochemical assays .

作用機序

The mechanism of action of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall biological activity.

類似化合物との比較

Similar Compounds

- 4-(((6-Bromopyridin-2-yl)oxy)methyl)benzonitrile

- 4-((6-Chloropyridin-3-yl)oxy)benzonitrile

- 4-((6-Fluoropyridin-3-yl)oxy)benzonitrile

Uniqueness

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic chemistry and various applications.

生物活性

Overview

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- CAS Number : 1207731-13-2

The compound features a brominated pyridine moiety linked via an ether bond to a benzonitrile group, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the bromine atom in the pyridine ring may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. A study demonstrated that related compounds showed minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated IC values lower than reference drugs like doxorubicin, indicating strong cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, modulating their activity and leading to downstream biological effects.

Case Studies

Several studies have focused on the biological activity of structurally related compounds, providing insights into the potential applications of this compound:

- Anticancer Efficacy : A study evaluated a series of pyridine-based compounds for their anticancer activity, finding that modifications at the bromine position significantly influenced potency against cancer cells .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various brominated compounds, revealing a consistent pattern where increased halogenation correlated with enhanced activity against gram-positive and gram-negative bacteria .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 293.12 g/mol |

| Solubility | Soluble in DMSO and DMF |

| LogP | 3.5 |

| Antimicrobial MIC Range | 46.9 - 93.7 μg/mL |

| Anticancer IC | < Doxorubicin (varies by cell line) |

特性

IUPAC Name |

4-(6-bromopyridin-3-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAOAPCQDDQCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。